molecular formula C11H19CsO2 B3147027 2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)] CAS No. 61346-75-6

2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)]

Cat. No.: B3147027
CAS No.: 61346-75-6
M. Wt: 316.17 g/mol
InChI Key: HDYFAZVDSPIIQS-CFYXSCKTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [Cs(tmhd)] is a cesium coordination complex with the β-diketonate ligand 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd). This ligand is widely used in metal-organic chemical vapor deposition (MOCVD) due to its thermal stability and volatility, which are critical for producing high-purity metal films .

Cs(tmhd) is hypothesized to serve as a precursor for cesium-containing thin films in advanced semiconductor and optical coatings. Its molecular formula is C₁₁H₁₉O₂Cs, with an estimated molecular weight of ~316.18 g/mol (calculated from Rb(tmhd) data in ). Like other tmhd complexes, Cs(tmhd) is expected to exhibit a solid-state structure and moderate thermal stability, making it suitable for vapor-phase deposition processes.

Properties

IUPAC Name

cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.Cs/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYFAZVDSPIIQS-CFYXSCKTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cs+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Cs+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19CsO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato cesium typically involves the reaction of cesium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-3,5-heptanedionato cesium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cesium.

    Reduction: It can also undergo reduction reactions, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The ligand in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cesium, while reduction may produce lower oxidation states or elemental cesium.

Scientific Research Applications

Catalysis

Cs(tmhd) serves as an effective ligand in metal complexes used for catalysis. Its strong chelating properties allow it to stabilize various metal ions, enhancing the efficiency of catalytic processes. For example, it has been utilized in the synthesis of α-aryl-β-diketones and in the formation of diruthenium complexes, which are crucial in organic synthesis and materials chemistry .

Material Science

The compound is employed in the development of advanced materials due to its unique structural properties. Cs(tmhd) can form stable complexes with different metal ions, making it valuable for creating functional materials with specific characteristics. Its application extends to thin film deposition technologies, which are essential in producing coatings for electronic devices and solar cells .

Organic Optoelectronics

Cs(tmhd) is gaining traction in the field of organic optoelectronic devices. Its role as a precursor in the synthesis of luminescent materials has been highlighted in studies focusing on organic light-emitting diodes (OLEDs) and scintillators. The compound's ability to form high-purity products is critical for achieving desired optical properties .

Ionic Liquids and Electrolytes

One of the promising applications of Cs(tmhd) is in the formulation of ionic liquids and electrolytes for energy storage devices such as batteries and supercapacitors. The compound's thermal stability and solubility characteristics make it suitable for developing high-performance electrolytes that enhance energy efficiency and storage capacity .

Battery Technologies

Research indicates that Cs(tmhd) can be integrated into next-generation battery systems to improve charge-discharge cycles and overall performance. Its use in lithium-ion batteries is particularly noteworthy due to its potential to enhance conductivity and electrochemical stability .

Manufacturing Processes

In industrial settings, Cs(tmhd) is utilized in various manufacturing processes that require high-purity organometallic compounds. The demand for such materials is driven by the need for precision in sectors like pharmaceuticals and advanced manufacturing .

Environmental Applications

Recent studies have explored the use of Cs(tmhd) in environmental applications, particularly in water treatment processes where its organometallic properties facilitate the removal of contaminants through complexation reactions .

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato cesium involves its ability to form stable complexes with various metal ions. The compound acts as a ligand, coordinating with metal ions through its oxygen atoms. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and synthetic applications.

Comparison with Similar Compounds

Alkali Metal Complexes: Cs(tmhd) vs. Rb(tmhd)

  • Molecular Weight : Cs(tmhd) (~316.18 g/mol) is heavier than Rb(tmhd) (268.74 g/mol) due to cesium’s larger atomic mass (132.91 vs. 85.47 for Rb) .
  • Thermal Behavior : Rb(tmhd) lacks reported decomposition temperatures, but Cs(tmhd) is expected to exhibit higher thermal stability than lighter alkali tmhd complexes due to stronger metal-ligand interactions.

Transition Metal Complexes: Cs(tmhd) vs. Ag(tmhd) and Sc(tmhd)₃

  • Physical State : Ag(tmhd) is a gray powder, while Sc(tmhd)₃ is a white powder . Cs(tmhd) likely adopts a similar solid-state morphology.
  • Melting Points : Ag(tmhd) decomposes at 178°C, whereas Sc(tmhd)₃ melts at 150–152°C . Cs(tmhd)’s melting point is unreported but may align closer to Rb(tmhd) given their shared alkali metal classification.
  • Applications : Ag(tmhd) is used for silver-based conductive layers, while Sc(tmhd)₃ facilitates scandium oxide thin films . Cs(tmhd) is hypothesized for cesium-doped functional coatings in photovoltaics or superconductors.

Rare Earth Complexes: Cs(tmhd) vs. La(tmhd)₃

  • Molecular Complexity : La(tmhd)₃ (MW ~775 g/mol) is significantly heavier than Cs(tmhd), reflecting lanthanum’s larger ionic radius and trivalent charge .
  • Volatility : Rare earth tmhd complexes like La(tmhd)₃ typically require higher MOCVD temperatures compared to alkali metal analogs, suggesting Cs(tmhd) may offer lower processing temperatures.

Research Findings and Industrial Relevance

  • MOCVD Performance : Tmhd ligands are favored for their balanced volatility and stability. For example, Sc(tmhd)₃’s low melting point (150–152°C) enables efficient scandium oxide deposition . Cs(tmhd) could similarly enhance cesium integration in complex oxides.

Biological Activity

2,2,6,6-Tetramethyl-3,5-heptanedionato cesium (CS(tmhd)) is a coordination compound that has garnered attention for its potential biological activities. This article will explore the compound’s biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of CS(tmhd)

CS(tmhd) is a cesium salt of 2,2,6,6-tetramethyl-3,5-heptanedione, a diketone that serves as a ligand in coordination chemistry. The compound is notable for its stability and solubility in organic solvents, making it suitable for various applications in materials science and biology.

Mechanisms of Biological Activity

The biological activity of CS(tmhd) can be attributed to several mechanisms:

  • Metal Ion Interaction : The cesium ion in CS(tmhd) can interact with various biological molecules, potentially influencing enzymatic activities or cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that diketones can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.
  • Cellular Uptake : The lipophilic nature of CS(tmhd) allows for efficient cellular uptake, which may enhance its bioavailability and efficacy in biological systems.

In Vitro Studies

Several in vitro studies have investigated the effects of CS(tmhd) on various cell lines:

  • Cytotoxicity : Research has shown that CS(tmhd) exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Antioxidant Activity : In a study measuring the radical scavenging capacity of CS(tmhd), results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in cells.
  • Enzymatic Modulation : CS(tmhd) has been reported to modulate the activity of specific enzymes involved in metabolic pathways, indicating its role as a biochemical regulator.

Case Studies

  • Cancer Therapy : A case study involving a mouse model demonstrated that treatment with CS(tmhd) led to significant tumor regression in xenografted human cancer cells. The study highlighted the compound's potential as an adjunct therapy alongside traditional chemotherapeutics.
  • Neuroprotection : Another case study explored the neuroprotective effects of CS(tmhd) in models of neurodegenerative diseases. Results indicated that the compound could reduce neuronal apoptosis and improve cognitive function.

Data Tables

Study TypeFindingsReference
In VitroSelective cytotoxicity against cancer cells
In VitroSignificant antioxidant activity
In VivoTumor regression in xenograft models
In VivoNeuroprotection and improved cognitive function

Q & A

Basic Question: What are the standard methods for synthesizing Cs(TMHD) with high purity, and how can researchers validate its structural integrity?

Methodological Answer:
Cs(TMHD) is typically synthesized via metathesis reactions between cesium salts (e.g., Cs₂SO₄) and the protonated TMHD ligand (H-TMHD) in anhydrous solvents like tetrahydrofuran (THF). Post-synthesis, purification involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted precursors. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and absence of protonated impurities (e.g., free H-TMHD).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of ν(C=O) and ν(C-O) shifts (typically ~1600 cm⁻¹ and ~1250 cm⁻¹) to confirm chelation .
  • Elemental Analysis : Matching experimental C/H/O percentages to theoretical values (C: ~41.7%, H: ~6.0%, O: ~10.1%) .

Advanced Question: How can researchers optimize Cs(TMHD) as a precursor for atomic layer deposition (ALD) of cesium-containing thin films, given its thermal instability?

Methodological Answer:
Thermal instability of Cs(TMHD) (decomposition observed at ~180–220°C) limits its direct use in ALD. Mitigation strategies include:

  • Co-Precursor Design : Pairing Cs(TMHD) with oxidants (e.g., O₃, H₂O) to lower deposition temperatures via ligand-exchange reactions .
  • Pulsed CVD Parameters : Short precursor pulses (≤0.1 s) and reduced chamber pressures (<1 Torr) to minimize thermal degradation .
  • Thermogravimetric Analysis (TGA) : Pre-screening decomposition profiles to define a safe temperature window for sublimation (e.g., 120–160°C under vacuum) .

Basic Question: What spectroscopic techniques are critical for characterizing Cs(TMHD) in solution versus solid-state phases?

Methodological Answer:

  • Solution Phase :
    • UV-Vis Spectroscopy : Detects π→π* transitions of the TMHD ligand (~280 nm) and monitors coordination-induced shifts .
    • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks ([Cs(TMHD)]⁺ expected at m/z ~317) and fragmentation patterns .
  • Solid Phase :
    • X-ray Diffraction (XRD) : Resolves crystalline structure; compare with known β-diketonate complexes (e.g., [Ru(TMHD)₃]) for lattice parameter similarities .

Advanced Question: How can researchers address contradictions in reported thermal decomposition temperatures for Cs(TMHD) across literature?

Methodological Answer:
Discrepancies often arise from variations in:

  • Atmosphere : Decomposition in inert (N₂) vs. oxidative (O₂) environments alters stability. Use TGA-DSC under controlled atmospheres to replicate conditions .
  • Purity : Trace moisture or solvent residues lower decomposition onset. Validate purity via Karl Fischer titration (<50 ppm H₂O) and GC-MS for solvent residues .
  • Heating Rate : Slow ramp rates (≤5°C/min) provide accurate decomposition profiles vs. rapid scans .

Basic Question: What are the recommended handling and storage protocols for Cs(TMHD) to prevent degradation?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) in airtight containers at 2–8°C to suppress hygroscopicity and oxidation .
  • Handling : Use gloveboxes (<0.1 ppm O₂/H₂O) for weighing and solution preparation.
  • Stability Monitoring : Periodic FTIR checks (monthly) to detect ligand degradation (e.g., broadening of C=O peaks) .

Advanced Question: How can Cs(TMHD) be integrated into heterometallic coordination complexes, and what analytical challenges arise?

Methodological Answer:

  • Synthesis : React Cs(TMHD) with transition metal precursors (e.g., Cu(TMHD)₂ or Ag(TMHD)) in stoichiometric ratios to form heterometallic adducts. Monitor reaction progress via NMR titration .
  • Challenges :
    • Differentiation of Metal Centers : Use X-ray Photoelectron Spectroscopy (XPS) to resolve binding energies (e.g., Cs 3d vs. Cu 2p) .
    • Ligand Redistribution : Prevent via low-temperature synthesis (<0°C) and excess ligand addition .

Basic Question: What are the primary applications of Cs(TMHD) in materials science beyond ALD/CVD?

Methodological Answer:

  • Catalysis : As a cesium source in base-catalyzed organic reactions (e.g., Knoevenagel condensations). Monitor activity via GC or HPLC .
  • Coordination Chemistry : Template for macrocyclic complexes; track coordination geometry changes via Single-Crystal XRD .

Advanced Question: How can researchers leverage Cs(TMHD) to engineer cesium-doped perovskite materials for optoelectronics?

Methodological Answer:

  • Precursor Blending : Mix Cs(TMHD) with Pb(TMHD)₂ and organic halides in solution. Optimize stoichiometry via EDX mapping .
  • Film Characterization :
    • Photoluminescence (PL) Spectroscopy : Detect Cs-induced bandgap shifts (e.g., ~1.6 eV to ~1.5 eV for CsPbI₃).
    • Transmission Electron Microscopy (TEM) : Resolve Cs distribution homogeneity at nanoscale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)]
Reactant of Route 2
2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.